Pamam dendrimergeneration&

描述

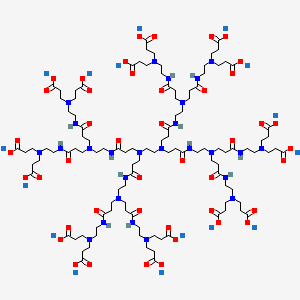

Polyamidoamine (PAMAM) dendrimers are a versatile and reproducible type of nanocarrier that can be loaded with drugs, and modified by attaching target-specific ligands that recognize receptors that are over-expressed on cancer cells . They are polymers distinguished by the presence of regular branching units interacting covalently with a central core, displaying a solvent-filled inner core and a homogenous and multivalent, functional-groups containing, exterior surface .

Synthesis Analysis

PAMAM dendrimers were first synthesized and characterized in 1984, obtained from an initiation core of ethylenediamine . A convenient method for the synthesis of the first generation PAMAM dendrimers based on the thiacalix 4arene has been developed .

Molecular Structure Analysis

The branching units of PAMAM dendrimers are arranged in concentric-like layers, whose number, usually called generation, increase with each iterative reaction involved in the dendrimer synthesis . For the different generations of PAMAM dendrimers and when viewed in water, the volume of a single dendrimer increases cubically with generation, whereas its mass increases exponentially and the surface groups grow exponentially at each generation .

Chemical Reactions Analysis

The interactions between PAMAM dendrimers of generation 1 and the α-hemolysin protein nanopore, at acidic and neutral pH, and ionic strengths of 0.5M and 1M KCl, have been studied via single-molecule electrical recordings .

Physical And Chemical Properties Analysis

The volume of a single PAMAM dendrimer increases cubically with generation, whereas its mass increases exponentially and the surface groups grow exponentially at each generation .

科学研究应用

Drug Delivery Systems

PAMAM dendrimers offer a revolutionary platform for drug delivery due to their ability to improve solubility, bioavailability, and selectivity of pharmaceutical compounds. They can be used to encapsulate drugs within their structure or conjugate on their surface, allowing for targeted delivery to specific tissues or cells. This targeted approach can significantly reduce side effects and improve therapeutic outcomes .

Gene Therapy

In the field of gene therapy, PAMAM dendrimers are utilized as vectors for DNA and RNA delivery. Their cationic nature allows them to form complexes with genetic material, facilitating the transport into cells. This application is particularly promising for treating genetic disorders, where precise delivery of nucleic acids is crucial .

Imaging and Diagnostics

PAMAM dendrimers can be functionalized with imaging agents, making them useful in diagnostic procedures. They enhance the contrast in imaging techniques such as MRI, CT scans, and fluorescence microscopy, providing clearer and more detailed images of biological structures .

Antimicrobial Agents

The antimicrobial properties of PAMAM dendrimers, especially those of higher generations, make them effective against a broad spectrum of bacteria. They can disrupt microbial membranes or interfere with microbial metabolism, offering a potential solution to antibiotic resistance issues .

Nanotechnology and Material Science

In nanotechnology, PAMAM dendrimers are used to create nanocomposites and nanostructured materials. Their well-defined structure and functional surface groups allow for precise modifications, leading to materials with novel properties suitable for various high-tech applications .

Catalysis

PAMAM dendrimers serve as nanoscale catalysts in chemical reactions. Their multiple end groups can be functionalized with catalytic agents, providing a high surface area-to-volume ratio that enhances reaction rates and selectivity. This application is valuable in industrial processes and environmental remediation efforts .

作用机制

Target of Action

Poly(amidoamine) dendrimers, also known as PAMAM dendrimers, are a novel class of spherical, well-designed branching polymers with interior cavities and abundant terminal groups on the surface . These terminal groups can form stable complexes with various targets such as drugs, plasmid DNA, oligonucleotides, and antibodies . The primary targets of PAMAM dendrimers are often the cells that overexpress certain receptors, such as the HER-2 receptor in the case of certain types of cancer .

Mode of Action

The interaction of PAMAM dendrimers with their targets is facilitated by their unique structure. The amine-terminated PAMAM dendrimers are able to solubilize different families of hydrophobic drugs . The cationic charges on the dendrimer surface may disturb the cell membrane . Therefore, surface modification strategies such as PEGylation, acetylation, glycosylation, and amino acid functionalization are used to neutralize the peripheral amine groups and improve dendrimer biocompatibility . Anticancer agents can be either encapsulated in or conjugated to the dendrimer and be delivered to the tumor via the enhanced permeability and retention effect of the nanoparticle and/or with the help of a targeting moiety such as an antibody, peptides, vitamins, and hormones .

Biochemical Pathways

The biochemical pathways affected by PAMAM dendrimers are largely dependent on the specific cargo they carry. For instance, when carrying nucleic acids, PAMAM dendrimers protect them from enzymatic degradation and facilitate endocytosis and endosomal escape . This can lead to changes in gene expression in the target cells . In another example, PAMAM dendrimers carrying anticancer drugs can induce apoptosis in cancer cells .

Pharmacokinetics

The pharmacokinetics of PAMAM dendrimers, including their absorption, distribution, metabolism, and excretion (ADME) properties, are influenced by their size, surface charge, and the nature of any surface modifications . These factors can impact the bioavailability of the dendrimer and its cargo. For instance, surface modifications can enhance the solubility of the dendrimer, improving its absorption and distribution .

Result of Action

The molecular and cellular effects of PAMAM dendrimers’ action depend on their specific targets and the nature of their cargo. For example, when carrying anticancer drugs, PAMAM dendrimers can induce cell death in cancer cells . When carrying nucleic acids, they can alter gene expression in the target cells .

Action Environment

The action, efficacy, and stability of PAMAM dendrimers can be influenced by various environmental factors. For instance, the pH of the environment can affect the conformation of PAMAM and poly(propylene imine) dendrimers, causing them to become more open and extended upon lowering the pH due to electrostatic repulsion between internal tertiary amines and surface primary amino groups . This can impact the dendrimers’ interaction with their targets and their ability to release their cargo .

安全和危害

PAMAM dendrimers (generations greater than three, named as G3) are large polycationic molecules, demonstrating antibacterial properties, while the lower-numbered generations did not show a degree of antimicrobial efficacy . The cytotoxicity of PAMAM dendrimers is dependent on their concentration, charge, and generation .

未来方向

The ability of dendrimer molecules to adapt their structure to nanoscopic spaces, and control the flow of matter through the α-hemolysin nanopore, depends non-trivially on the pH- and salt-induced conformational changes of the dendrimer . This suggests potential future directions for the use of PAMAM dendrimers in nanotechnology and drug delivery systems.

属性

IUPAC Name |

hexadecasodium;3-[2-[3-[2-[3-[2-[bis[3-[2-[bis[3-[2-[bis(2-carboxylatoethyl)amino]ethylamino]-3-oxopropyl]amino]ethylamino]-3-oxopropyl]amino]ethyl-[3-[2-[bis[3-[2-[bis(2-carboxylatoethyl)amino]ethylamino]-3-oxopropyl]amino]ethylamino]-3-oxopropyl]amino]propanoylamino]ethyl-[3-[2-[bis(2-carboxylatoethyl)amino]ethylamino]-3-oxopropyl]amino]propanoylamino]ethyl-(2-carboxylatoethyl)amino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C110H192N26O44.16Na/c137-83(115-33-73-127(53-13-95(149)150)54-14-96(151)152)1-41-123(42-2-84(138)116-34-74-128(55-15-97(153)154)56-16-98(155)156)69-29-111-91(145)9-49-135(50-10-92(146)112-30-70-124(43-3-85(139)117-35-75-129(57-17-99(157)158)58-18-100(159)160)44-4-86(140)118-36-76-130(59-19-101(161)162)60-20-102(163)164)81-82-136(51-11-93(147)113-31-71-125(45-5-87(141)119-37-77-131(61-21-103(165)166)62-22-104(167)168)46-6-88(142)120-38-78-132(63-23-105(169)170)64-24-106(171)172)52-12-94(148)114-32-72-126(47-7-89(143)121-39-79-133(65-25-107(173)174)66-26-108(175)176)48-8-90(144)122-40-80-134(67-27-109(177)178)68-28-110(179)180;;;;;;;;;;;;;;;;/h1-82H2,(H,111,145)(H,112,146)(H,113,147)(H,114,148)(H,115,137)(H,116,138)(H,117,139)(H,118,140)(H,119,141)(H,120,142)(H,121,143)(H,122,144)(H,149,150)(H,151,152)(H,153,154)(H,155,156)(H,157,158)(H,159,160)(H,161,162)(H,163,164)(H,165,166)(H,167,168)(H,169,170)(H,171,172)(H,173,174)(H,175,176)(H,177,178)(H,179,180);;;;;;;;;;;;;;;;/q;16*+1/p-16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKDVRAVJOOYSGF-UHFFFAOYSA-A | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN(CCC(=O)NCCN(CCC(=O)[O-])CCC(=O)[O-])CCNC(=O)CCN(CCC(=O)NCCN(CCC(=O)NCCN(CCC(=O)[O-])CCC(=O)[O-])CCC(=O)NCCN(CCC(=O)[O-])CCC(=O)[O-])CCN(CCC(=O)NCCN(CCC(=O)NCCN(CCC(=O)[O-])CCC(=O)[O-])CCC(=O)NCCN(CCC(=O)[O-])CCC(=O)[O-])CCC(=O)NCCN(CCC(=O)NCCN(CCC(=O)[O-])CCC(=O)[O-])CCC(=O)NCCN(CCC(=O)[O-])CCC(=O)[O-])C(=O)NCCN(CCC(=O)[O-])CCC(=O)[O-].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C110H176N26Na16O44 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70746600 | |

| Record name | PUBCHEM_71311530 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

2934.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Pamam dendrimergeneration& | |

CAS RN |

202009-64-1 | |

| Record name | PUBCHEM_71311530 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70746600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S)-2-[Bis(3,5-dimethylphenyl)-methoxymethyl]pyrrolidine;hydrochloride](/img/structure/B1512794.png)

![RuCl2[(R)-dm-segphos(R)][(R)-daipen]](/img/structure/B1512810.png)

![6-Methyl-2-[(1Z)-prop-1-en-1-yl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B1512811.png)

![(8R,9S,13S,14S,17S)-2-(113C)Methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1512818.png)